
5-(3-Methoxyphenyl)pyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxyphenyl)pyridine-3,4-diamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a 3,4-diamine group and a 3-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)pyridine-3,4-diamine typically involves the reaction of 3-methoxyaniline with pyridine-3,4-dicarboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst and solvent. Common catalysts include palladium or copper-based catalysts, and solvents such as ethanol or dimethylformamide (DMF) are often used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
5-(3-Methoxyphenyl)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the aromatic rings.
科学的研究の応用
5-(3-Methoxyphenyl)pyridine-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(3-Methoxyphenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
5-(3-Methoxyphenyl)pyridine-2,3-diamine: Similar structure but with different substitution pattern.
5-(4-Methoxyphenyl)pyridine-3,4-diamine: Similar structure with methoxy group at a different position.
5-(3-Methoxyphenyl)pyridine-3,5-diamine: Similar structure with different amine substitution.
Uniqueness
5-(3-Methoxyphenyl)pyridine-3,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methoxy group and the diamine group on the pyridine ring can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C12H13N3O |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
5-(3-methoxyphenyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C12H13N3O/c1-16-9-4-2-3-8(5-9)10-6-15-7-11(13)12(10)14/h2-7H,13H2,1H3,(H2,14,15) |
InChIキー |
KQWSGUQOCQPJAM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CN=CC(=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



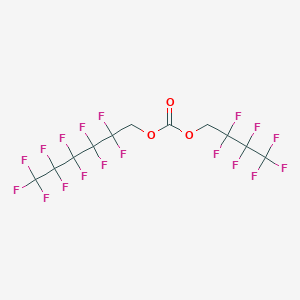
![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)
![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
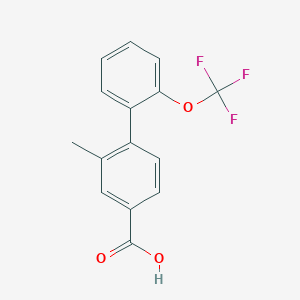
![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
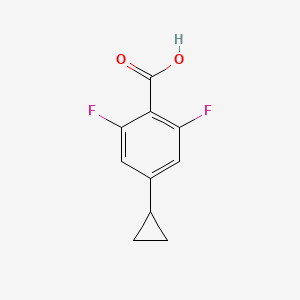

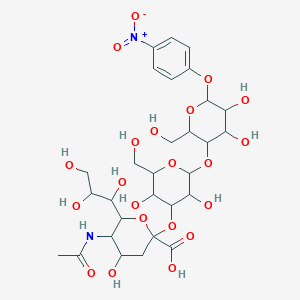
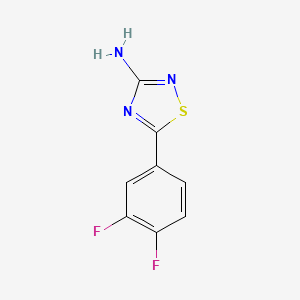
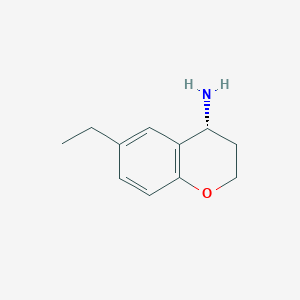
![[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086382.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)

